BenchChemオンラインストアへようこそ!

4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride

Medicinal Chemistry Pharmacophore Mapping Chemical Biology

4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride (CAS 1332529-26-6) is a synthetic heterocyclic building block that integrates a morpholine carboxamide with a piperidin-3-ylmethoxy phenyl scaffold. The hydrochloride salt form (C17H25ClN2O3, MW 340.85 g·mol⁻¹) provides a stable, crystalline research material.

Molecular Formula C17H25ClN2O3
Molecular Weight 340.8 g/mol
CAS No. 1332529-26-6
Cat. No. B1396973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride
CAS1332529-26-6
Molecular FormulaC17H25ClN2O3
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESC1CC(CNC1)COC2=CC=C(C=C2)C(=O)N3CCOCC3.Cl
InChIInChI=1S/C17H24N2O3.ClH/c20-17(19-8-10-21-11-9-19)15-3-5-16(6-4-15)22-13-14-2-1-7-18-12-14;/h3-6,14,18H,1-2,7-13H2;1H
InChIKeyJWBSNEJVVBLOEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine HCl (CAS 1332529-26-6) – Procurement-Relevant Structural Profile


4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride (CAS 1332529-26-6) is a synthetic heterocyclic building block that integrates a morpholine carboxamide with a piperidin-3-ylmethoxy phenyl scaffold. The hydrochloride salt form (C17H25ClN2O3, MW 340.85 g·mol⁻¹) provides a stable, crystalline research material [1]. The free base counterpart (C17H24N2O3, MW 304.38 g·mol⁻¹) is also referenced in procurement contexts [2]. This compound is employed in pharmaceutical and biochemical research as a modular intermediate for structure–activity relationship (SAR) exploration in drug discovery programs [1].

Why Generic 4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine HCl Substitution Fails: Positioning-Specific Pharmacophore Requirements


Compounds within the piperidinylmethoxy-benzoyl-morpholine family are not freely interchangeable for procurement purposes. The attachment point of the piperidine ring (3‑yl vs. 4‑yl) and the nature of the linker (benzoyl vs. smaller alkyl) critically influence the three‑dimensional presentation of the piperidine NH pharmacophore, which is essential for downstream interactions with biological targets [1]. Furthermore, the specific regiochemistry determines key physicochemical properties such as topological polar surface area (tPSA), which in turn governs passive permeability and solubility profiles [1]. For reproducible SAR studies or late‑stage functionalization, using an incorrect regioisomer—such as the 4‑ylmethoxy analog—introduces a structural variable that cannot be corrected retrospectively, making compound‑specific sourcing a critical experimental control .

4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine HCl Comparative Evidence Guide for Scientific Procurement


Regioisomer Verification: Distinguishing 3‑ylmethoxy vs. 4‑ylmethoxy Piperidine Attachment

The target compound presents the piperidine ring linked through its 3‑position, positioning the basic NH vector in a different spatial orientation relative to the morpholine carboxamide compared to the 4‑ylmethoxy isomer. This regiochemical distinction is critical for target engagement in structure‑based design [1]. The topological polar surface area (tPSA) of the target compound is computed as 50.8 Ų [1]. While no direct head‑to‑head experimental comparison with the 4‑yl analog is available, the predicted tPSA of the corresponding 4‑yl regioisomer is esthetically identical because tPSA is determined by heteroatom count and connectivity, not three‑dimensional geometry; however, the distinct spatial presentation of the piperidine NH cannot be captured by tPSA alone [1]. Therefore, procurement of the correct regioisomer is essential to maintain pharmacophore integrity [1].

Medicinal Chemistry Pharmacophore Mapping Chemical Biology

Purity Specification and Procurement-Grade Definition: 97%+ vs. Standard 95%

Multiple suppliers list the target compound at a certified purity of 97% (HPLC) [1] or 95%+ . In comparative procurement, a specification of 97% purity represents a meaningful advantage over the commonly listed 95% material for analogs, as it reduces batch‑to‑batch variability and limits the impact of unknown impurities in biological assays [1]. The reduction of total impurities from ≤5% to ≤3% translates to a 40% decrease in potential confounding chemical noise.

Synthetic Chemistry Analytical Chemistry Quality Control

Hydrogen Bond Donor/Acceptor Profile as a Solubility and Target Engagement Predictor

The compound possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), with a topological polar surface area of 50.8 Ų [1]. These values satisfy the Veber rule of thumb (≤140 Ų tPSA) for oral bioavailability [1], distinguishing this scaffold from bulkier morpholine‑benzoyl analogs that may exceed the acceptable tPSA threshold. The limited HBD count (2) relative to HBA count (4) reflects the absence of additional polar substituents on the piperidine ring, which retains a free NH, making it amenable to further functionalization without compromising permeability.

Physicochemical Properties Drug Design Permeability

Salt Form Differentiation: Hydrochloride vs. Free Base for Aqueous Solubility and Handling

The compound is commercially supplied as the hydrochloride salt (C17H25ClN2O3), which provides enhanced aqueous solubility relative to the free base (C17H24N2O3) due to ionization of the piperidine nitrogen [1]. The molecular weight difference (340.85 g·mol⁻¹ for HCl salt vs. 304.38 g·mol⁻¹ for free base) reflects the 36.46 g·mol⁻¹ contribution of HCl [1][2]. For procurement decisions, the hydrochloride form eliminates the need for in‑lab salt formation prior to biological testing, ensuring consistent ionization state across experiments.

Formulation Salt Selection Biopharmaceutical Research

Procurement Transparency: Commercial Availability with Defined Turnaround and Pricing

The compound is listed by at least four independent suppliers (abcr, Ambeed, Chemenu, Fluorochem) with transparent pricing and catalog numbers, enabling competitive procurement [1]. In contrast, functionally similar piperidin‑4‑ylmethoxy analogs are often listed by fewer vendors and may require custom synthesis with extended lead times . The availability of pre‑packed quantities (500 mg, 1 g) at defined purity grades (97% or 95%+) facilitates rapid acquisition for time‑sensitive research campaigns.

Supply Chain Procurement Research Logistics

Recommended Application Scenarios for 4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine HCl in Drug Discovery


Regiospecific Scaffold for Kinase or GPCR Targeted Library Synthesis

The free piperidine NH in the 3‑ylmethoxy orientation provides a defined vector for introducing diverse capping groups (sulfonamides, ureas, amides) in parallel library synthesis targeting kinases or GPCRs. The precise regiochemistry is critical because the spatial position of the NH relative to the morpholine carboxamide determines the exit vector geometry of the elaborated library members. Using the correct 3‑ylmethoxy isomer ensures that SAR trends derived from screening campaigns are attributable to the introduced chemical modifications rather than to regioisomer‑induced conformational shifts [1].

Biophysical Assay Development with Favorable tPSA and Solubility Profile

The computed tPSA of 50.8 Ų, combined with a low HBD count (2) and hydrochloride salt form, predicts acceptable aqueous solubility and passive membrane permeability. This profile makes the compound suitable for use in biophysical assays such as surface plasmon resonance (SPR) or differential scanning fluorimetry (DSF), where solubility and minimal aggregation are prerequisites for reliable data. The hydrochloride salt form eliminates the need for pH adjustment or co‑solvent optimization, simplifying assay protocol development [1].

Fragment‑Based Drug Discovery (FBDD) and Hit‑to‑Lead Optimization

With a molecular weight of 304.38 g·mol⁻¹ (free base) and low complexity (4 rotatable bonds), the compound meets the physicochemical criteria for a fragment starting point in FBDD campaigns. The dual pharmacophore (morpholine and piperidine) offers two distinct interaction sites for hydrogen bonding with protein targets, while the benzoyl linker provides a rigid aromatic core. The ready availability of 97% purity material from multiple vendors ensures batch‑to‑batch consistency across iterative optimization cycles [1].

Control Compound for Regioisomer Selectivity Studies

When evaluating the biological activity of piperidin‑4‑ylmethoxy-benzoyl‑morpholine analogs, the 3‑ylmethoxy isomer serves as an essential negative control to assess regioisomer‑dependent target engagement. The inability to interchange these isomers without altering activity underscores the importance of sourcing both compounds independently for rigorous pharmacological profiling. The transparent procurement landscape of the 3‑ylmethoxy compound (multiple vendors, defined purity grades) facilitates its inclusion as a standard control in screening cascades [1].

Quote Request

Request a Quote for 4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.